molecular formula C17H18N2O3 B13822356 2-(2-methylphenoxy)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide

2-(2-methylphenoxy)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide

Katalognummer: B13822356
Molekulargewicht: 298.34 g/mol
InChI-Schlüssel: ZBVRTBOZVFPVJX-QGOAFFKASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-(2-methylphenoxy)acetohydrazide is a chemical compound with the molecular formula C17H18N2O3 It is known for its unique structure, which includes a hydrazide group, a hydroxyphenyl group, and a methylphenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-(2-methylphenoxy)acetohydrazide typically involves the condensation of 2-hydroxyacetophenone with 2-methylphenoxyacetic acid hydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-(2-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The hydrazide group can be reduced to form an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-(2-methylphenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-(2-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the hydrazide group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-[1-(2-hydroxyphenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide
  • N’-[(1E)-1-(5-chloro-2-hydroxyphenyl)ethylidene]-2-(2-thienyl)acetohydrazide
  • N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-(2,4,5-trichlorophenoxy)acetohydrazide

Uniqueness

N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-(2-methylphenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C17H18N2O3

Molekulargewicht

298.34 g/mol

IUPAC-Name

N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C17H18N2O3/c1-12-7-3-6-10-16(12)22-11-17(21)19-18-13(2)14-8-4-5-9-15(14)20/h3-10,20H,11H2,1-2H3,(H,19,21)/b18-13+

InChI-Schlüssel

ZBVRTBOZVFPVJX-QGOAFFKASA-N

Isomerische SMILES

CC1=CC=CC=C1OCC(=O)N/N=C(\C)/C2=CC=CC=C2O

Kanonische SMILES

CC1=CC=CC=C1OCC(=O)NN=C(C)C2=CC=CC=C2O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.